molecular formula C22H18N2O5 B5009723 ethyl 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate

ethyl 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate

Cat. No. B5009723
M. Wt: 390.4 g/mol
InChI Key: FUXWHCQQFKUUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate” is a complex organic compound. It contains a benzochromene backbone, which is a type of organic compound that consists of a benzene ring fused to a chromene ring . This compound also has an ethyl ester functional group, an amino group, and a nitro group attached to the benzochromene backbone .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For example, a similar compound, “ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate”, was synthesized via the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehde with ethyl cyanoacetate .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzochromene backbone, an ethyl ester functional group, an amino group, and a nitro group. The exact arrangement of these groups would depend on the specific synthesis process used .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. The amino group could participate in reactions such as acid-base reactions, while the nitro group could undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and antimicrobial activity of compounds related to ethyl 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate. For instance, a study by Radwan et al. (2020) synthesized a similar compound, ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, and combined it with ethyl α-cyano-4-chlorocinnamate, indicating antimicrobial properties (Radwan et al., 2020).

Eco-Friendly Synthesis

Another aspect of research is the development of eco-friendly synthesis methods for derivatives of this compound. Qian et al. (2017) detailed an environmentally friendly method for synthesizing ethyl 3-amino-1-aryl-1H-benzo[f]chromene-2-carboxylate derivatives, employing water as a green solvent (Qian et al., 2017).

Catalysis in Synthesis

The use of various catalysts for the synthesis of benzo[f]chromene derivatives is another significant area of study. Safaei‐Ghomi et al. (2017) reported the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles as a catalyst for synthesizing ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates (Safaei‐Ghomi et al., 2017).

Synthesis of Derivatives

El-Rady and El-Azab (2012) explored the reactivity of a related compound, ethyl 3-amino-1-phenyl-1H-benzo[f]chromene-2-carboxylate, for the synthesis of various isolated and fused benzo[f]chromene derivatives (El-Rady & El-Azab, 2012).

Green Catalyst in Synthesis

Zeidanlu et al. (2017) developed a method using N,N-dimethylpyridin-4-amine (DMAP) as a green catalyst for the synthesis of ethyl 3-amino-1-aryl-1H-benzo[f]chromene-2-carboxylate derivatives, highlighting an environmentally friendly approach (Zeidanlu et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be studied for potential use in pharmaceuticals or other industries .

properties

IUPAC Name

ethyl 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-2-28-22(25)20-18(14-7-5-8-15(12-14)24(26)27)19-16-9-4-3-6-13(16)10-11-17(19)29-21(20)23/h3-12,18H,2,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWHCQQFKUUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386884
Record name ethyl 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5913-12-2
Record name ethyl 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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